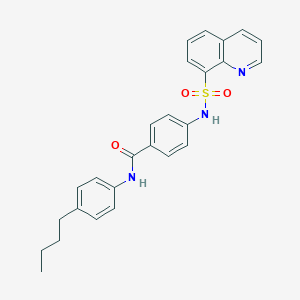
N-(4-BUTYLPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BUTYLPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, featuring both a butylphenyl group and a quinolinylsulfonyl group, suggests potential for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BUTYLPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the sulfonamide group: This can be achieved by reacting 8-quinolinesulfonyl chloride with an appropriate amine under basic conditions.
Attachment of the butylphenyl group: This step might involve a Friedel-Crafts acylation reaction to introduce the butyl group onto the phenyl ring.
Coupling reactions: The final step could involve coupling the intermediate products to form the desired benzamide compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-BUTYLPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions could be used to modify the functional groups within the compound.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying enzyme interactions or as a probe in biochemical assays.
Medicine: Potentially as an antibacterial or anticancer agent, given the known activities of related sulfonamides.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N-(4-BUTYLPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can disrupt essential biological processes in bacteria or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.
Quinoline derivatives: Compounds like chloroquine, used as antimalarial agents.
Benzamides: Such as metoclopramide, used as an antiemetic.
Uniqueness
N-(4-BUTYLPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE is unique due to its combination of a butylphenyl group and a quinolinylsulfonyl group, which may confer distinct biological activities compared to simpler sulfonamides or quinoline derivatives.
Properties
Molecular Formula |
C26H25N3O3S |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-(4-butylphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C26H25N3O3S/c1-2-3-6-19-10-14-22(15-11-19)28-26(30)21-12-16-23(17-13-21)29-33(31,32)24-9-4-7-20-8-5-18-27-25(20)24/h4-5,7-18,29H,2-3,6H2,1H3,(H,28,30) |
InChI Key |
WVQNEZZPZOMJEE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL 5-[N-(4-ETHOXYBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B281074.png)
![ETHYL 5-[N-(4-METHOXYBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B281076.png)
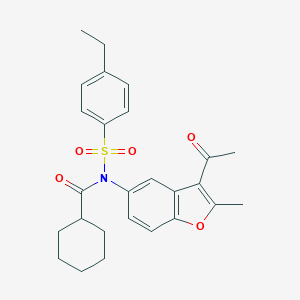
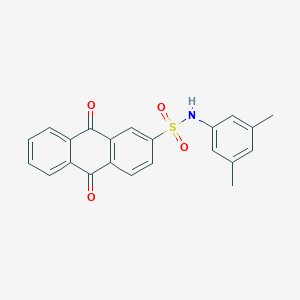
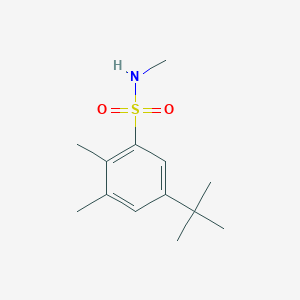
![4-isopropyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281084.png)
![Ethyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281086.png)
![N-(cyclohexylcarbonyl)-4-fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281088.png)
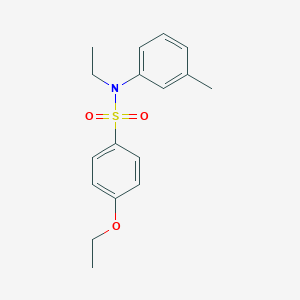
![Allyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281096.png)
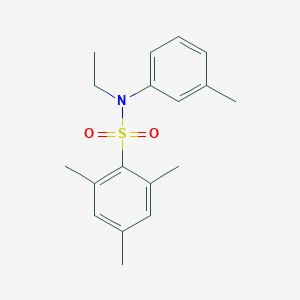
![METHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B281100.png)
![ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B281101.png)
![METHYL 2-METHYL-5-[N-(2,4,5-TRIMETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B281104.png)
